2,5-difluoro-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,5-difluoro-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N2O3S2/c17-12-3-4-13(18)16(10-12)25(21,22)19-11-14(15-2-1-9-24-15)20-5-7-23-8-6-20/h1-4,9-10,14,19H,5-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLPCNHEMSGSIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNS(=O)(=O)C2=C(C=CC(=C2)F)F)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,5-Difluoro-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H18F2N2O3S, with a molecular weight of 388.5 g/mol. The compound features a sulfonamide group, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C16H18F2N2O3S |
| Molecular Weight | 388.5 g/mol |
| CAS Number | 946249-37-2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonamide moiety is particularly known for its role in inhibiting carbonic anhydrase and other enzymes involved in various metabolic pathways. Research indicates that the compound may also exhibit anti-inflammatory and antimicrobial properties by modulating immune responses and inhibiting bacterial growth.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives with similar structures have been tested against various cancer cell lines, showing promising cytotoxic effects. A study reported that compounds with fluorinated phenyl groups exhibited significant activity against HeLa cancer cells, with IC50 values ranging from 0.37 to 0.95 µM, outperforming standard treatments like sorafenib .
Study 1: Anticancer Efficacy
In a recent investigation into the anticancer efficacy of structurally related sulfonamides, researchers synthesized several derivatives and evaluated their effects on human cancer cell lines (MCF-7, HepG2, A549). The results indicated that the presence of difluorophenyl and morpholino groups significantly increased cytotoxicity against these cell lines .
Study 2: Antimicrobial Properties
Another study explored the antimicrobial activity of sulfonamide derivatives against various bacterial strains. The results demonstrated that compounds with similar morpholino substituents showed enhanced inhibition against Gram-positive bacteria due to their ability to penetrate bacterial membranes effectively .
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research has indicated that sulfonamide derivatives can exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. The fluorine substitution may enhance the binding affinity to target proteins, thus increasing efficacy against various cancer types.
- Antimicrobial Properties : Sulfonamides are traditionally known for their antibacterial effects. Studies have shown that compounds similar to 2,5-difluoro-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide can inhibit bacterial growth, making them potential candidates for new antibiotic therapies.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Agricultural Applications
- Pesticidal Activity : The unique structure of this compound allows it to interact with biological systems in plants and pests. Preliminary studies suggest potential use as a pesticide or herbicide, targeting specific biochemical pathways in pests while minimizing harm to beneficial organisms.
- Plant Growth Regulation : Compounds with similar structures have been investigated for their ability to regulate plant growth, potentially enhancing crop yields.
Materials Science
- Polymer Chemistry : The incorporation of fluorinated compounds into polymers can improve their thermal stability and chemical resistance. Research into polymer composites containing this sulfonamide could lead to advanced materials with enhanced properties.
- Nanotechnology : The compound's properties may be exploited in the development of nanomaterials for drug delivery systems, where controlled release and targeted action are crucial.
Data Tables
| Application Area | Potential Benefits | Mechanism of Action |
|---|---|---|
| Medicinal Chemistry | Anticancer and antimicrobial properties | Enzyme inhibition and receptor binding |
| Agricultural Science | Pest control and growth regulation | Targeting specific biochemical pathways |
| Materials Science | Improved thermal stability in polymers | Enhanced interaction with other materials |
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of various sulfonamide derivatives. It was found that compounds with similar structural motifs to this compound showed significant inhibition of tumor growth in vitro. The study highlighted the importance of fluorine substitution in enhancing biological activity.
Case Study 2: Agricultural Application
Research conducted by agricultural scientists demonstrated that a related sulfonamide compound effectively reduced pest populations in controlled trials. The compound's mechanism involved disrupting hormonal pathways in target pests, showcasing its potential as a sustainable agricultural solution.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Sulfonamide-Thiophene Derivatives
Several sulfonamide-thiophene hybrids have demonstrated significant biological activity. For example:
- (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (26) and related analogs (e.g., 27, 28) exhibited IC50 values of 9.39–10.25 µM against breast cancer cells, outperforming doxorubicin (IC50 ~30 µM) .
- The thiophene-sulfonamide scaffold facilitates interactions with cellular targets like DNA topoisomerases or kinases, while the fluorine substitution in the benzenesulfonamide core (as in the target compound) may further enhance target binding affinity and cellular uptake .
Table 1: Antiproliferative Activity of Selected Sulfonamide-Thiophene Derivatives
| Compound | IC50 (µM) | Cancer Cell Line | Reference |
|---|---|---|---|
| Compound 26 | 10.25 | Breast cancer | |
| Compound 29 | 9.39 | Breast cancer | |
| Target compound (hypothetical) | Not reported | N/A | — |
Pyridine/Thiophene-Based Kinase Inhibitors
Pyridine-thiophene derivatives, such as 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine (8), show potent CDK2 inhibition (IC50 = 0.50 µM), comparable to the reference drug roscovitine (IC50 = 0.394 µM) . However, the absence of a pyridine core in the target compound suggests divergent mechanisms of action.
Table 2: CDK2 Inhibitory Activity of Pyridine-Thiophene Derivatives
| Compound | IC50 (µM) | Reference |
|---|---|---|
| Compound 8 | 0.50 | |
| Roscovitine | 0.394 | |
| Target compound | Not tested | — |
Fluorinated Analogues in Drug Design
Fluorine substitution is critical in optimizing pharmacokinetics. For instance, 2',2'-difluorodeoxycytidine (dFdC) exhibits superior cytotoxicity over ara-C due to enhanced membrane permeation (65% faster uptake) and prolonged intracellular retention (t1/2 >16 h for dFdCTP vs. 0.7 h for ara-CTP) . The 2,5-difluoro substitution in the target compound likely confers similar advantages, such as increased metabolic stability and target engagement, though specific data are unavailable.
Key Structural and Functional Differences
- Morpholine vs. Pyridine/Isoxazole Groups : The morpholine moiety in the target compound may improve aqueous solubility compared to pyridine or isoxazole derivatives, which are more lipophilic .
- Thiophene Positioning : The ethyl-thiophene linkage in the target compound may reduce steric hindrance compared to fused thiophene systems (e.g., tricyclic pyrido[3',2':4,5]furo[3,2-d]pyrimidine in ), enabling better conformational flexibility .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 2,5-difluoro-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves sequential nucleophilic substitutions and sulfonamide bond formation. For example:
- Step 1 : React 2,5-difluorobenzenesulfonyl chloride with 2-morpholino-2-(thiophen-2-yl)ethylamine under anhydrous conditions (e.g., dichloromethane, triethylamine as base) to form the sulfonamide core .
- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .
- Optimization : Adjust solvent polarity (e.g., DMF for solubility) and temperature (0–25°C) to suppress side reactions like hydrolysis .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodology :
- NMR Spectroscopy : Use and NMR to confirm substitution patterns (e.g., fluorine-induced splitting in aromatic regions) .
- HPLC-MS : Validate purity (>95%) and molecular weight (e.g., ESI+ mode for [M+H]+ ion) .
- X-ray Crystallography : Resolve conformational details of the morpholino-thiophene moiety in solid state .
Q. What preliminary assays are recommended to assess its biological activity?
- Methodology :
- In vitro enzyme inhibition : Screen against kinases or proteases (e.g., ATP-binding assays) due to sulfonamide’s affinity for catalytic pockets .
- Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values .
Advanced Research Questions
Q. How to resolve contradictory data in biological activity across different assay systems?
- Methodology :
- Dose-response profiling : Test across multiple concentrations (0.1–100 µM) to identify non-linear effects .
- Off-target analysis : Use proteome-wide affinity chromatography or computational docking (AutoDock Vina) to identify secondary targets .
- Control experiments : Validate assay conditions (e.g., pH 7.4 buffers to mimic physiological stability) .
Q. What solvent systems minimize degradation during long-term stability studies?
- Methodology :
- Accelerated stability testing : Store in DMSO at -20°C (avoid aqueous buffers >48 hours to prevent hydrolysis) .
- Degradation analysis : Monitor via LC-MS for sulfonic acid byproducts under UV light (photolysis) or high humidity .
Q. How to evaluate environmental fate and ecotoxicological risks of this compound?
- Methodology :
- Hydrolysis studies : Incubate in pH 4–9 buffers (25–50°C) and quantify half-life using HPLC .
- Soil adsorption assays : Measure log via batch equilibrium method (OECD Guideline 106) to assess mobility .
Q. What strategies enhance selectivity in structure-activity relationship (SAR) studies?
- Methodology :
- Bioisosteric replacement : Substitute morpholino with piperazine to modulate lipophilicity (ClogP calculations via ChemAxon) .
- Fragment-based design : Synthesize truncated analogs (e.g., remove thiophene) to isolate pharmacophoric motifs .
Q. How to develop a robust protocol for quantifying this compound in biological matrices?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
